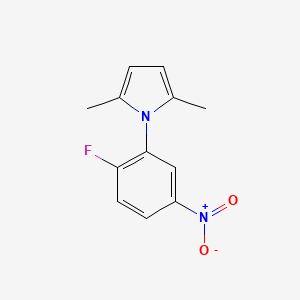

1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole

Beschreibung

1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole is a heterocyclic aromatic compound featuring a 2,5-dimethylpyrrole core substituted with a 2-fluoro-5-nitrophenyl group. The pyrrole ring, a five-membered aromatic system with one nitrogen atom, is modified by two methyl groups at the 2 and 5 positions, enhancing steric bulk and electronic stability . The phenyl substituent carries electron-withdrawing groups (EWGs)—fluoro (-F) at the 2-position and nitro (-NO₂) at the 5-position—which significantly influence the compound’s electronic properties and reactivity.

This compound is synthesized via methods such as the Paal-Knorr reaction, where 1,4-diketones react with amines to form pyrrole derivatives .

Eigenschaften

IUPAC Name |

1-(2-fluoro-5-nitrophenyl)-2,5-dimethylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2/c1-8-3-4-9(2)14(8)12-7-10(15(16)17)5-6-11(12)13/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVOXWOJMSLDMME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(C=CC(=C2)[N+](=O)[O-])F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381745 | |

| Record name | 1-(2-fluoro-5-nitrophenyl)-2,5-dimethylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

465514-85-6 | |

| Record name | 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethyl-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=465514-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-fluoro-5-nitrophenyl)-2,5-dimethylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 465514-85-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Preparation of 2,5-Dimethylpyrrole Core

The 2,5-dimethylpyrrole moiety is commonly synthesized via:

Paal-Knorr synthesis : Cyclization of 1,4-dicarbonyl compounds (e.g., 2,5-hexanedione) with ammonia or primary amines under acidic or neutral conditions, yielding 2,5-dimethylpyrrole efficiently.

Base-catalyzed condensation : Using potassium tert-butoxide in DMF or DMSO at low temperatures (-78 °C) to facilitate the formation of dimethylpyrrole from suitable precursors.

Hydroxylamine-mediated synthesis : Reaction of pyrrole with hydroxylamine in a DMF/water mixture at room temperature, providing a mild and high-yielding route to dimethylpyrrole derivatives.

These methods yield 2,5-dimethylpyrrole with high purity and yield, suitable for further functionalization.

Representative Reaction Conditions and Yields

Mechanistic Insights and Optimization

The Paal-Knorr reaction is well-established and provides a reliable route to the dimethylpyrrole core with minimal side reactions.

The SNAr reaction benefits from the electron-withdrawing nitro group activating the aromatic ring toward nucleophilic attack, facilitating substitution at the fluorinated position.

The conjugate addition approach avoids unstable intermediates like 1-fluoroacetylenes, offering a safer and more practical synthetic route to fluorinated pyrroles.

Reaction conditions such as solvent choice, temperature, and reagent ratios are critical for optimizing yield and purity. For example, solvent-free conditions and room temperature are sufficient for the conjugate addition step, enhancing sustainability and simplicity.

Summary of Advantages of Current Preparation Methods

High yields and selectivity in forming the N-aryl pyrrole bond.

Use of common reagents and mild reaction conditions (e.g., acetic acid, room temperature) in some steps.

Catalyst-free or palladium-catalyzed options depending on the synthetic route.

Versatility to introduce functional groups (fluoro, nitro) critical for biological activity.

Avoidance of unstable intermediates through two-step conjugate addition/elimination sequences.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction of the nitro group can yield the corresponding amine.

Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines or thiols can replace the fluorine atom under basic conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted pyrrole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has highlighted the potential of 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole as an anticancer agent. Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the nitro group enhances the compound's ability to interact with biological targets, potentially leading to apoptosis in cancer cells .

Antimicrobial Properties

The compound shows promise as an antimicrobial agent. Its structural characteristics allow it to penetrate microbial membranes effectively, disrupting cellular functions. Laboratory studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential for development into a therapeutic agent for infections .

Materials Science

Polymer Synthesis

this compound can be utilized in the synthesis of advanced polymers. Its reactivity allows it to participate in polymerization reactions, leading to materials with tailored properties for specific applications such as coatings and adhesives. The incorporation of this compound can enhance thermal stability and mechanical strength .

Dyes and Pigments

The compound's vibrant color properties make it suitable for use in dyes and pigments. Its application in textiles and plastics can provide colorfastness and resistance to fading under UV light exposure. This is particularly useful in industries where durability is critical .

Analytical Chemistry

Fluorescent Probes

Due to its unique electronic structure, this compound can be employed as a fluorescent probe in analytical chemistry. It can be used for detecting specific biomolecules or environmental pollutants through fluorescence spectroscopy, offering sensitive detection methods for research and industrial applications .

Chromatographic Applications

The compound has been explored as a stationary phase material in chromatographic techniques such as high-performance liquid chromatography (HPLC). Its chemical properties facilitate the separation of complex mixtures, enhancing the efficiency of analytical methods in both research and quality control settings .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| 1 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |

| 2 | Antimicrobial Efficacy | Showed activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values indicating strong potential as an antimicrobial agent. |

| 3 | Polymer Development | Successfully synthesized a copolymer incorporating this compound, resulting in enhanced thermal stability compared to traditional polymers. |

Wirkmechanismus

The mechanism of action of 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. The pyrrole ring provides a planar structure that can interact with biological macromolecules, potentially affecting enzyme activity and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Substituent Effects on Electronic and Structural Properties

The electronic nature of substituents on the phenyl ring critically impacts the compound’s reactivity and interactions. Below is a comparison with key analogs:

Key Insight : The nitro group in the target compound may facilitate redox interactions in biological systems, while fluorine improves lipophilicity and bioavailability compared to bulkier substituents like bromine .

Solubility and Physicochemical Properties

Solubility is influenced by substituent polarity and molecular weight:

Key Insight: The fluorine and nitro groups in the target compound likely improve solubility in polar aprotic solvents compared to non-polar analogs .

Biologische Aktivität

1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the pyrrole class of heterocyclic compounds, which are known for their significant biological activities. The structural features of this compound include:

- Pyrrole Ring : Contributes to the compound's ability to interact with various biological targets.

- Fluoro and Nitro Substituents : These groups enhance the compound's lipophilicity and electronic properties, facilitating interactions with enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic residues in proteins. This interaction can modulate enzyme activity and receptor binding, leading to various biological effects such as:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways.

- Receptor Modulation : It can act as a ligand for specific receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research has demonstrated that pyrrole derivatives exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : Some pyrrole derivatives have been reported to possess antifungal properties, inhibiting the growth of fungi such as Candida albicans .

Anti-inflammatory Properties

Pyrrole derivatives are also studied for their anti-inflammatory effects. In vitro studies have indicated that compounds like this compound can inhibit the production of pro-inflammatory cytokines (e.g., IL-6 and TNF-α) in stimulated human peripheral blood mononuclear cells (PBMCs) . This suggests potential applications in treating inflammatory diseases.

Anticancer Potential

The compound's structure allows it to interact with cancer cell pathways. Research indicates that similar pyrrole compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrrole derivatives, providing insights into their potential therapeutic applications:

- Study on Antibacterial Activity : A study evaluated the antibacterial efficacy of various pyrrole derivatives against multiple bacterial strains using the broth microdilution method. The results indicated significant inhibition, particularly for compounds with nitro substitutions .

- Anti-inflammatory Research : In a controlled environment, a series of pyrrole derivatives were tested for their ability to suppress pro-inflammatory cytokine production in PBMC cultures. The most promising compounds showed up to 85% inhibition at high concentrations .

- Anticancer Activity : Investigations into the anticancer properties of pyrrole derivatives revealed their capability to inhibit cancer cell proliferation significantly. For example, certain derivatives displayed IC50 values in the nanomolar range against leukemia cell lines .

Data Table: Summary of Biological Activities

Q & A

Basic: What synthetic routes are recommended for preparing 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole, and how can reaction yields be optimized?

Methodological Answer:

The Paal-Knorr pyrrole synthesis is a robust method for preparing substituted pyrroles. For this compound, react 2,5-hexanedione with 2-fluoro-5-nitroaniline under acidic conditions (e.g., acetic acid or p-toluenesulfonic acid) to form the pyrrole ring . Key optimization factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of nitro-substituted anilines.

- Temperature : Moderate heating (80–100°C) balances reaction rate and side-product formation.

- Catalyst : Use of Lewis acids (e.g., ZnCl₂) can accelerate cyclization.

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product. Typical yields range from 40–60%, depending on substituent steric and electronic effects .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify pyrrole ring protons (δ 6.0–7.0 ppm for aromatic protons) and methyl groups (δ 2.1–2.5 ppm). The 2-fluoro-5-nitrophenyl substituent will show distinct splitting patterns due to fluorine coupling .

- ¹⁹F NMR : Confirm the fluorine environment (δ -110 to -120 ppm for aryl-F).

- FTIR : Look for pyrrole C-N stretching (~1480 cm⁻¹) and nitro group vibrations (~1520 and 1350 cm⁻¹) .

- HRMS : Validate molecular ion ([M+H]⁺) with accurate mass (<5 ppm error).

Advanced: How do the electronic effects of the 2-fluoro-5-nitrophenyl substituent influence the pyrrole ring's reactivity in further functionalization?

Methodological Answer:

The electron-withdrawing nitro (-NO₂) and fluoro (-F) groups deactivate the phenyl ring, directing electrophilic substitution to the para position relative to the nitro group. This electronic effect also reduces the pyrrole ring's nucleophilicity, necessitating stronger electrophiles or catalytic activation (e.g., Friedel-Crafts acylation with AlCl₃). Computational studies (DFT) can map electron density distribution to predict reactive sites .

Advanced: What computational methods are suitable for studying reaction mechanisms involving this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate transition states and intermediates for reactions like nucleophilic substitution or cycloaddition. B3LYP/6-31G(d) is a common functional/basis set .

- Time-Dependent DFT (TD-DFT) : Predict UV-Vis absorption spectra to correlate with experimental data for photochemical studies .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.

Advanced: How can chemometric approaches resolve contradictions in reported reaction pathways for pyrrole derivatives?

Methodological Answer:

- K-means Clustering : Analyze in-situ FTIR data to identify intermediate species during synthesis (e.g., imine vs. enamine formation in Paal-Knorr reactions) .

- Kinetic Modeling : Use multivariate regression to fit rate constants for multi-step reactions. For example, employed this to establish a two-step rate-limiting model.

Basic: What are common impurities in the synthesis of this compound, and how are they characterized?

Methodological Answer:

- Unreacted Aniline : Detect via TLC (Rf ~0.3 in ethyl acetate/hexane) or GC-MS.

- Oligomeric Byproducts : Purify via size-exclusion chromatography.

- Nitro-Reduction Byproducts : Use LC-MS to identify reduced intermediates (e.g., amine derivatives).

Advanced: What strategies enhance the compound’s stability under storage conditions?

Methodological Answer:

- Light Sensitivity : Store in amber vials at -20°C to prevent nitro group photodegradation.

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis.

- Stability-Indicating Assays : Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How do the nitro and fluoro substituents affect the compound’s potential as a ligand in coordination chemistry?

Methodological Answer:

The nitro group can act as a weak π-acceptor ligand, while fluorine may participate in hydrogen bonding or stabilize metal-ligand complexes through inductive effects. Explore coordination with transition metals (e.g., Pd, Cu) for catalytic applications. X-ray crystallography and cyclic voltammetry are critical for characterizing metal complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.